2-Chloro-5-(methoxymethoxy)isonicotinaldehyde

Description

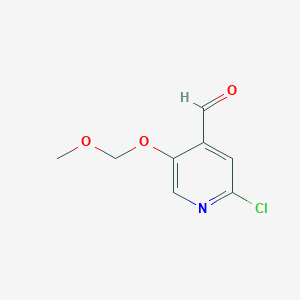

2-Chloro-5-(methoxymethoxy)isonicotinaldehyde (CAS: 867267-27-4) is a substituted pyridine aldehyde with the molecular formula C₉H₁₁ClNO₄ and a molecular weight of 197.18 g/mol . Its structure features a chloro group at position 2, a methoxymethoxy (MOM) group at position 5, and an aldehyde functional group at position 4 of the isonicotinaldehyde backbone. The MOM group acts as a protective moiety, enhancing stability during synthetic processes . This compound is pivotal in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals, as demonstrated in patent literature .

Properties

IUPAC Name |

2-chloro-5-(methoxymethoxy)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-5-13-7-3-10-8(9)2-6(7)4-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXOFWBLCQMGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 2-chloro-5-hydroxymethylpyridine, which is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxymethoxy (-OCH2OCH3) group undergoes acid-catalyzed hydrolysis to yield hydroxyl derivatives. This reaction is critical for deprotection in multistep syntheses.

Example Reaction:

2-Chloro-5-(methoxymethoxy)isonicotinaldehyde → 2-Chloro-5-hydroxyisonicotinaldehyde

| Conditions | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| HCl (3 N) | THF/Water | 60°C | 1 h | 64% | |

| HCl (3 N) | THF | 50°C | 0.5 h | 55% |

Mechanism:

-

Protonation of the methoxymethoxy oxygen facilitates cleavage of the ether bond.

-

Subsequent nucleophilic attack by water generates the hydroxyl group.

Nucleophilic Substitution

The chlorine atom at the 2-position undergoes substitution with nucleophiles, enabling functionalization of the pyridine ring.

Example Reaction:

this compound + Amine → 2-Amino-5-(methoxymethoxy)isonicotinaldehyde

| Nucleophile | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Amines | DMF | Pd/C or CuI | 80–100°C | N/A | |

| Thiols | DCM | Triethylamine | RT | N/A |

Key Factors:

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Catalysts like palladium or copper salts accelerate aryl chloride substitution.

Aldehyde Oxidation

The aldehyde group at the 4-position is oxidized to a carboxylic acid under strong oxidizing conditions.

Example Reaction:

this compound → 2-Chloro-5-(methoxymethoxy)isonicotinic acid

| Oxidizing Agent | Solvent | Temperature | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O | 80°C | Requires acidic medium | |

| CrO₃ | Acetone | 0–25°C | Rapid but toxic |

Applications:

-

Carboxylic acid derivatives are intermediates for amide or ester formation in drug design.

Cross-Coupling Reactions

The chloro and aldehyde groups participate in transition-metal-catalyzed couplings, such as Suzuki-Miyaura reactions.

Example Reaction:

this compound + Arylboronic Acid → Biaryl Derivative

| Catalyst | Ligand | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | DME | 72% | |

| PdCl₂ | XPhos | CsF | THF | 68% |

Optimization Tips:

-

Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C).

Condensation Reactions

The aldehyde group forms imines or hydrazones with amines or hydrazines, useful in heterocycle synthesis.

Example Reaction:

this compound + Hydrazine → Pyridine Hydrazone

| Conditions | Reagents | Product Application | Source |

|---|---|---|---|

| Ethanol, reflux | Hydrazine hydrate | Chelating agents or ligands | |

| Acetic acid | Aniline | Schiff base intermediates |

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

| Compound | Reactivity Difference vs. Target Molecule | Source |

|---|---|---|

| 2-Bromo-3-methoxyisonicotinaldehyde | Higher electrophilicity due to bromine | |

| 2-Chloro-5-hydroxyisonicotinaldehyde | Enhanced solubility in polar solvents | |

| 3,5-Dimethoxyisonicotinaldehyde | Reduced electrophilic substitution |

Scientific Research Applications

Intermediate in Drug Synthesis

2-Chloro-5-(methoxymethoxy)isonicotinaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions makes it a versatile building block for designing new drugs. For instance, it has been utilized in the development of PI3K inhibitors, which are critical in treating cancers and inflammatory diseases .

Targeting PI3K Pathways

Research indicates that compounds derived from this compound can selectively inhibit the PI3K (phosphoinositide 3-kinase) pathway, which is implicated in numerous diseases including cancer, immune disorders, and metabolic syndromes. These compounds have shown promise in preclinical studies for their role in modulating cellular signaling pathways associated with tumor growth and inflammation .

Synthesis of Related Compounds

The compound is also significant in organic synthesis as it can be transformed into various derivatives through functional group modifications. This includes the synthesis of other isonicotinaldehyde derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Reaction Mechanisms

The reactivity of this compound allows it to participate in nucleophilic addition reactions, leading to the formation of more complex structures. For example, it can react with amines or alcohols to yield new derivatives with potential applications in medicinal chemistry.

Case Study 1: Inhibition of Cancer Cell Growth

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on the proliferation of cancer cell lines. The mechanism was linked to the selective inhibition of the PI3K pathway, highlighting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of compounds synthesized from this compound. These compounds showed efficacy in reducing inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn’s disease .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroisonicotinaldehyde | Chlorine on isonicotinaldehyde | Simpler structure; lacks methoxymethoxy group |

| 3,5-Dimethoxyisonicotinaldehyde | Two methoxy groups on isonicotinaldehyde | Increased hydrophobicity due to additional methoxy groups |

| 2-Bromo-3-methoxyisonicotinaldehyde | Bromine and methoxy groups | Different reactivity due to bromine substitution |

| 2-Chloro-5-hydroxyisonicotinaldehyde | Hydroxyl group instead of methoxymethoxy | Different polar properties affecting solubility |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde is not well-documented. as an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical pathways. The chloro and methoxymethoxy groups may also influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde with analogous pyridine aldehydes:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | C₉H₁₁ClNO₄ | 197.18 | Cl (C2), MOM (C5), CHO (C4) | Not reported | Not reported |

| 5-Chloro-2-methoxynicotinaldehyde | C₇H₆ClNO₂ | 171.58 | Cl (C5), OCH₃ (C2), CHO (C3) | Not reported | Not reported |

| 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde | C₇H₃ClF₃NO | 209.55 | Cl (C2), CF₃ (C5), CHO (C4) | 254.1 | 1.499 |

| 2-Chloro-5-hydroxyisonicotinaldehyde | C₆H₄ClNO₂ | 157.55 | Cl (C2), OH (C5), CHO (C4) | Not reported | Not reported |

| 5-Methoxynicotinaldehyde | C₇H₇NO₂ | 137.14 | OCH₃ (C5), CHO (C3) | Not reported | Not reported |

Key Observations :

- Substituent Effects : The MOM group in the target compound enhances steric bulk and stability compared to the hydroxyl group in 2-chloro-5-hydroxyisonicotinaldehyde . The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)isonicotinaldehyde introduces strong electron-withdrawing effects, contrasting with the electron-donating MOM group .

- Reactivity : The aldehyde group in all compounds facilitates nucleophilic additions (e.g., imine formation) and cross-coupling reactions. For example, the MOM-protected aldehyde undergoes Suzuki coupling with boronic acids , while the unprotected hydroxy variant is prone to oxidation .

This compound

- Synthesis : Prepared via formylation of a MOM-protected pyridine precursor using reagents like ethyl formate and LDA (lithium diisopropylamide) at low temperatures .

- Applications : Used in constructing bipyridine frameworks for pharmaceuticals. For example, it participates in Suzuki-Miyaura couplings to generate intermediates for kinase inhibitors .

5-Chloro-2-methoxynicotinaldehyde

- Synthesis : Likely synthesized through nucleophilic substitution or Vilsmeier-Haack formylation.

- Applications : Serves as a precursor in heterocyclic chemistry, though its unprotected hydroxyl analog (2-chloro-5-hydroxyisonicotinaldehyde) is more reactive in condensation reactions .

2-Chloro-5-(trifluoromethyl)isonicotinaldehyde

Pharmacological Relevance

Biological Activity

2-Chloro-5-(methoxymethoxy)isonicotinaldehyde (C₈H₉ClN₁O₃) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine atom and a methoxymethoxy group attached to the isonicotinaldehyde structure. These functional groups contribute to its reactivity and potential interactions with biological targets. The molecular structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₁O₃ |

| Molecular Weight | 188.62 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

- Refluxing in Methanol : The compound can be synthesized by refluxing isonicotinaldehyde with methoxymethoxy chloride in methanol.

- Use of Halogenated Precursors : Starting from halogenated pyridine derivatives, subsequent reactions can introduce the methoxymethoxy group.

Preliminary studies suggest that this compound may interact with various biological targets, including:

- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.

- Receptors : Possible modulation of receptor activity related to neurotransmission and cellular signaling.

Case Studies and Research Findings

- Antimicrobial Activity : In a study evaluating the antimicrobial properties of similar compounds, this compound demonstrated significant inhibition against bacterial strains, indicating potential as an antibacterial agent .

- Anticancer Potential : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cells. For instance, derivatives of isonicotinaldehyde have shown promise in inhibiting tumor growth in vitro. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation .

- Neuroprotective Effects : There are indications that compounds with halogenated groups may possess neuroprotective properties. Studies suggest that these compounds can mitigate oxidative stress in neuronal cells, although specific data on this compound are still limited .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroisonicotinaldehyde | Chlorine on isonicotinaldehyde | Simpler structure; lacks methoxymethoxy group |

| 3,5-Dimethoxyisonicotinaldehyde | Two methoxy groups | Increased hydrophobicity due to additional methoxy groups |

| 2-Bromo-3-methoxyisonicotinaldehyde | Bromine and methoxy groups | Different reactivity due to bromine substitution |

Future Directions

Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : Elucidating the specific mechanisms through which this compound exerts its biological effects.

- Broader Screening : Testing against a wider array of biological targets to identify potential therapeutic applications.

Q & A

Q. Q: What are the key steps in synthesizing 2-Chloro-5-(methoxymethoxy)isonicotinaldehyde?

A: A common route begins with 3-hydroxypyridine derivatives. For example, iodination of 3-hydroxypyridine yields 2-iodo-3-hydroxypyridine, which undergoes methoxymethoxy (MOM) protection using MOMCl and a strong base (e.g., potassium tert-butoxide). Subsequent formylation with DMF and n-BuLi or LDA at low temperatures (-78°C) introduces the aldehyde group. Critical parameters include reaction temperature, choice of base, and protection/deprotection efficiency .

Q. Q: How is the compound characterized to confirm its identity and purity?

A: Use a combination of analytical techniques:

- NMR (1H, 13C) to verify substituent positions and MOM-protection.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC to assess purity (>95% as per supplier specifications).

- Melting point analysis (if crystalline) to compare with literature values. Always cross-reference with CAS registry data (e.g., CAS 1227515-61-8) .

Q. Q: What precautions are necessary for handling this compound in laboratory settings?

A: Follow SDS guidelines for aldehydes and halogenated compounds:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers under inert gas (e.g., N2) to prevent oxidation. Monitor stability via periodic HPLC analysis, as prolonged storage may degrade the MOM group .

Advanced Research Questions

Q. Q: How can the Buchwald-Hartwig amination step be optimized for higher yields?

A: Screen palladium catalysts (e.g., Pd2(dba)3 vs. Pd(OAc)2) and ligands (Dppf, XPhos) to balance steric and electronic effects. Adjust reaction parameters:

Q. Q: What strategies mitigate side reactions during MOM deprotection?

A: MOM removal with TFA in DCM requires precise control:

Q. Q: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

A: The electron-withdrawing chloro and MOM groups activate the pyridine ring toward electrophilic substitution. In Sonogashira couplings, the aldehyde moiety directs reactivity at the 7-position of the furopyridine core. DFT calculations or Hammett parameters can predict regioselectivity. Experimental validation via substituent scrambling (e.g., replacing Cl with F) is recommended .

Q. Q: What analytical methods resolve contradictions in reported synthetic yields?

A: Systematic batch comparison is essential:

- Compare NMR spectra of intermediates to identify impurities.

- Use HPLC-MS to detect byproducts (e.g., over-formylated species).

- Replicate literature protocols exactly, noting deviations in solvent purity or catalyst lot variability. Document all conditions per academic standards (e.g., Beilstein Journal guidelines) .

Q. Q: How can intramolecular cyclization efficiency be improved in furopyridine synthesis?

A: Optimize the Strecker reaction conditions:

- Use TMSCN and TMSOTf as sequential reagents for imine activation.

- Adjust solvent polarity (e.g., TFE vs. DCM) to stabilize transition states.

- Conduct kinetic studies to identify rate-limiting steps (e.g., cyclization vs. cyanide addition) .

Methodological and Data Analysis

Q. Q: How should researchers document synthetic procedures for reproducibility?

A: Follow IUPAC guidelines:

Q. Q: What computational tools assist in predicting reaction pathways for this compound?

A: Employ software like Gaussian or ORCA for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.